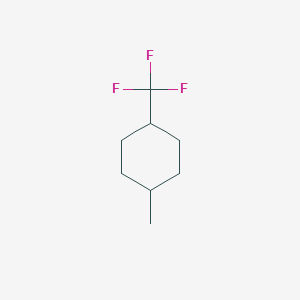
trans-1-Methyl-4-trifluoromethyl-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Methyl-4-trifluoromethyl-cyclohexane: is an organic compound with the molecular formula C8H13F3 and a molecular weight of 166.184 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a cyclohexane ring in a trans configuration. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires the use of photoredox catalysts and visible light irradiation to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust photoredox catalysts and optimized reaction conditions are crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: trans-1-Methyl-4-trifluoromethyl-cyclohexane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of new cyclohexane derivatives with different functional groups
科学的研究の応用
Chemistry: trans-1-Methyl-4-trifluoromethyl-cyclohexane is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its unique trifluoromethyl group enhances the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. This compound is explored for its potential use in drug design and development, aiming to create more effective and stable therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
作用機序
The mechanism of action of trans-1-Methyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. In photoredox catalysis, the trifluoromethyl radical generated can participate in single-electron transfer processes, leading to the formation of new chemical bonds .
類似化合物との比較
- trans-4-Methyl-1-cyclohexanecarboxylic acid
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Uniqueness: trans-1-Methyl-4-trifluoromethyl-cyclohexane is unique due to the presence of both a methyl and a trifluoromethyl group in a trans configuration on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar cyclohexane derivatives .
特性
分子式 |
C8H13F3 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
1-methyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3 |
InChIキー |
YZKFCSOACWTUBF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)
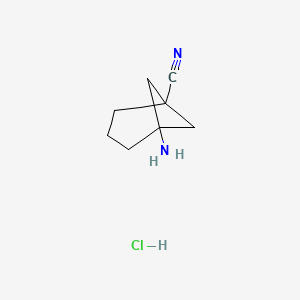
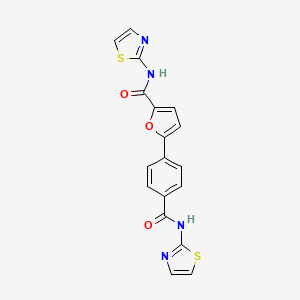
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
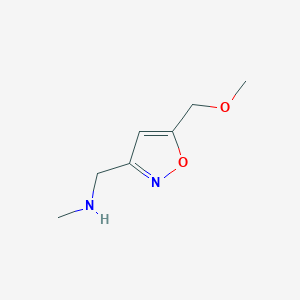
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)

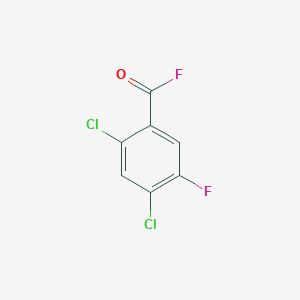
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)



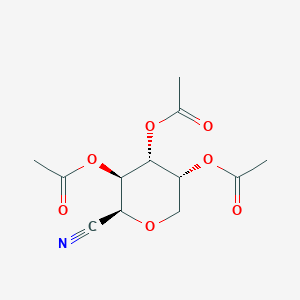
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
